ms2i6A

描述

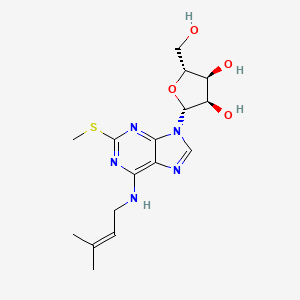

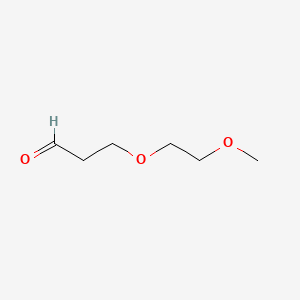

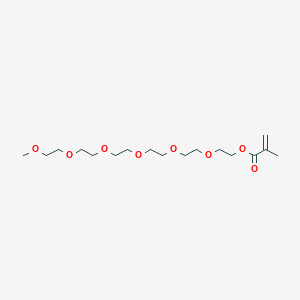

2-methylthio-N(6)-(Delta(2)-isopentenyl)adenosine is a nucleoside analogue in which adenosine has been modified by substitution at C-2 by a methylthio (methylsulfanyl) group and at the 6-amino nitrogen by a Delta(2)-isopentenyl group. It derives from an adenosine.

科学研究应用

RNA 修饰与调控

“ms2i6A” 是一种 RNA 中的化学修饰,在 RNA 结构多样化和调控众多生化过程方面发挥着至关重要的作用 . 它是一种在各种 RNA 中发现的疏水性异戊烯基修饰 . 异戊烯基作为萜类和其他许多生物分子的前体 .

分子追踪

“this compound” 中异戊烯基的独特反应性可以被利用,将荧光功能整合到 RNA 中,用于分子追踪目的 . 这提供了一种新的化学生物学工具包 .

碘介导的环化和逆转录 (IMCRT)

异戊烯基的碘介导的环化反应发生迅速,将“this compound” 从氢键受体转变为供体 . 基于这种反应性,已经开发了一种碘介导的环化和逆转录 (IMCRT) tRNA-seq 方法 .

tRNA 的分析

IMCRT tRNA-seq 方法可以以单碱基分辨率分析酿酒酵母中含有“this compound” 残基的所有九种内源性 tRNA . 这种方法不仅可以对 tRNA 中的“this compound” 水平进行半定量,而且还具有对包含“this compound” 修饰的各种 RNA 种类进行全转录组检测和分析的潜力 .

应激反应研究

在胁迫条件下,已观察到芽殖酵母中“this compound” 水平下降,同时 A37 位点的突变率显着降低 . 这表明“this compound” 可以用作研究生物体应激反应的标记 .

全转录组映射

通过对甲硫基的化学选择性生物偶联,已经实现了“this compound” 的全转录组映射,它是常见的“i6A”类似物 . 这为更好地分析这些修饰开辟了新的可能性 .

作用机制

Target of Action

The primary target of ms2i6A, also known as 2-Mtia or 2-Methylthio-N-6-isopentenyladenosine, is transfer RNAs (tRNAs) . Specifically, it modifies the adenosine at position A37 of four mitochondrial DNA-encoded tRNAs . This modification is evolutionarily conserved and plays a crucial role in efficient mitochondrial translation and energy metabolism in mammals .

Mode of Action

The enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) specifically converts N6-isopentenyladenosine (i6A) to this compound at position A37 of four mitochondrial DNA-encoded tRNAs . This modification facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation .

Biochemical Pathways

The this compound modification is part of the broader biochemical pathway of post-transcriptional modifications that tRNAs undergo . These modifications, particularly at positions 34 and 37 near the anticodon region, are crucial for promoting efficient protein translation .

Result of Action

The this compound modification has a profound impact on both molecular and physiological functions . It regulates efficient mitochondrial translation and energy metabolism in mammals . In the context of glioma-initiating cells, the this compound conversion mediated by CDK5RAP1 is required to sustain related traits, including self-renewal capacity, undifferentiated state, and tumorigenic potential .

Action Environment

The activity of CDK5RAP1, the enzyme responsible for the this compound modification, is influenced by environmental factors such as oxygen concentration . In hypoxic conditions, such as those found in the tumor core, CDK5RAP1 activity is elevated, contributing to the maintenance of glioma-initiating cells .

生化分析

Biochemical Properties

The enzyme Cdk5 regulatory subunit-associated protein 1 (Cdk5rap1) specifically converts N6-isopentenyladenosine (i6A) to 2-Methylthio-N-6-isopentenyladenosine (ms2i6A) at position A37 of four mitochondrial DNA-encoded tRNAs . This modification regulates efficient mitochondrial translation and energy metabolism in mammals .

Cellular Effects

The presence of 2-Methylthio-N-6-isopentenyladenosine (this compound) in tRNAs has a profound impact on cellular function. It facilitates correct codon-anticodon base-pairing, thus promoting efficient protein translation . This, in turn, influences cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of 2-Methylthio-N-6-isopentenyladenosine (this compound) involves its interaction with the enzyme Cdk5rap1. This enzyme performs thiomethylation, forming this compound from i6A in a first turnover . The modification exerts its effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the modification is crucial for efficient mitochondrial translation and energy metabolism , suggesting that it may have long-term effects on cellular function.

Metabolic Pathways

2-Methylthio-N-6-isopentenyladenosine (this compound) is involved in the metabolic pathway of tRNA modification. The enzyme Cdk5rap1 converts i6A to this compound at position A37 of four mitochondrial DNA-encoded tRNAs . This modification is crucial for the regulation of efficient mitochondrial translation and energy metabolism .

Subcellular Localization

Immunocytochemistry analysis has shown the predominant localization of 2-Methylthio-N-6-isopentenyladenosine (this compound) in mitochondria and co-localization with the mitochondrial elongation factor Tu . This suggests that this compound is a mitochondrial tRNA-specific modification and is absent from nuclear-encoded RNA species .

属性

IUPAC Name |

(2R,3S,4R,5R)-2-(hydroxymethyl)-5-[6-(3-methylbut-2-enylamino)-2-methylsulfanylpurin-9-yl]oxolane-3,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23N5O4S/c1-8(2)4-5-17-13-10-14(20-16(19-13)26-3)21(7-18-10)15-12(24)11(23)9(6-22)25-15/h4,7,9,11-12,15,22-24H,5-6H2,1-3H3,(H,17,19,20)/t9-,11-,12-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZQXUWKZDSEQRR-SDBHATRESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)C3C(C(C(O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCNC1=C2C(=NC(=N1)SC)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23N5O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30943113 | |

| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20859-00-1 | |

| Record name | 2-Methylthio-N6-isopentenyladenosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20859-00-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylthio-N-6-isopentenyladenosine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020859001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(3-Methylbut-2-en-1-yl)-2-(methylsulfanyl)-9-pentofuranosyl-9H-purin-6-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30943113 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Methylthio-N6-(delta2-isopentenyl)adenosine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0301782 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676789.png)

![2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate](/img/structure/B1676795.png)